molecular formula C23H21NO4 B2366260 N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide CAS No. 904516-66-1

N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide

Cat. No.: B2366260
CAS No.: 904516-66-1
M. Wt: 375.424
InChI Key: YQJYFTNDRVWJTE-UHFFFAOYSA-N
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Description

N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a chromen-4-yl group and a benzofuran moiety, which are known for their diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-yl intermediate, followed by the formation of the benzofuran moiety. The final step involves the coupling of these two intermediates under specific reaction conditions, such as the use of a suitable catalyst and solvent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Mechanism of Action

The mechanism of action of N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to anti-inflammatory effects .

Properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-12(2)23(26)24-20-16-7-5-6-8-18(16)27-22(20)17-11-19(25)28-21-14(4)13(3)9-10-15(17)21/h5-12H,1-4H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJYFTNDRVWJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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